N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-3-carboxamide
CAS No.:
Cat. No.: VC14789975
Molecular Formula: C20H19N5O2
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N5O2 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1-methylindole-3-carboxamide |
| Standard InChI | InChI=1S/C20H19N5O2/c1-25-12-16(15-5-3-4-6-17(15)25)19(26)22-20-21-18(23-24-20)11-13-7-9-14(27-2)10-8-13/h3-10,12H,11H2,1-2H3,(H2,21,22,23,24,26) |
| Standard InChI Key | FBJVJPWDYUBQHI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC |
Introduction
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-3-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a unique structural arrangement, including a triazole ring, an indole core, and a methoxybenzyl substituent. The molecular formula for this compound is C17H18N4O2, with a molecular weight of approximately 314.35 g/mol.
Structural Features and Chemical Reactivity
The structural components of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-3-carboxamide contribute to its diverse chemical reactivity. The compound can undergo various modifications typical for carboxamides and heterocyclic compounds, such as oxidation and reduction reactions. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Biological Activities and Potential Applications
Research indicates that N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-3-carboxamide exhibits significant biological activities, primarily through interactions with specific enzymes or receptors. These interactions lead to modulation of their activities and subsequent biological effects. The compound has potential applications in pharmacology, particularly in the development of novel therapeutic agents targeting various biological pathways.
Synthesis and Characterization
The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-3-carboxamide typically involves a multi-step organic synthesis approach. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) are employed to monitor the progress and confirm the structure of synthesized compounds.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-3-carboxamide. A comparison of these compounds highlights their unique features and biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-fluorobenzyl)-1H-indole-3-carboxamide | Indole ring | Contains fluorobenzyl instead of methoxybenzyl |
| 1-methylindole | Indole core | Lacks triazole and carboxamide groups |
| N-(4-methoxyphenyl)-1H-triazole | Triazole ring | Lacks indole core |
| N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-3-carboxamide | Triazole ring, indole core, methoxybenzyl substituent | Unique combination of structural components |
Research Findings and Future Directions
Studies on N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-3-carboxamide suggest its potential therapeutic applications, particularly in modulating key signaling pathways. Further research is needed to elucidate its precise mechanisms of action and to explore its potential as a therapeutic agent in various diseases.
Given the limitations of available sources, further exploration of this compound's properties and applications would benefit from additional scientific literature and experimental data. The unique structural arrangement of this compound makes it a promising candidate for further investigation in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume